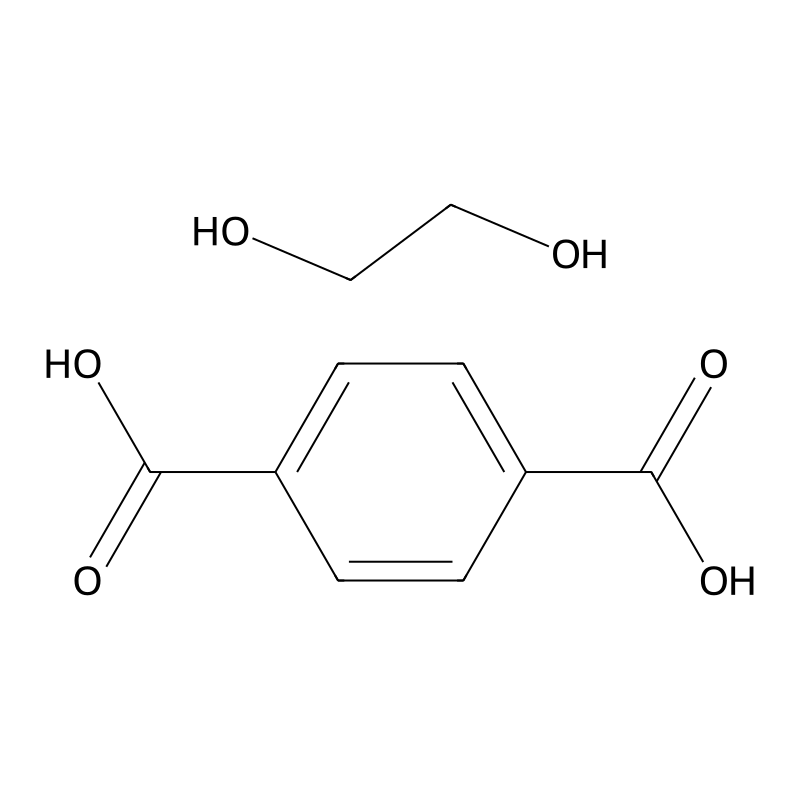

Ethane-1,2-diol;terephthalic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Synthesis:

Ethane-1,2-diol, commonly known as ethylene glycol, and terephthalic acid are both essential building blocks for the synthesis of various materials used in scientific research.

Ethylene glycol

Due to its small size, high boiling point, and miscibility with water, ethylene glycol is a valuable solvent for numerous research applications. It plays a crucial role in separating and purifying various biomolecules, including proteins, enzymes, and DNA [Source: National Institutes of Health, ].

Terephthalic acid

Terephthalic acid is a key component in the production of various polymers, including polyesters, which are widely used in research due to their unique properties like strength, flexibility, and biocompatibility. [Source: American Chemical Society, ]

Chemical Reactions:

The combined use of ethane-1,2-diol and terephthalic acid is particularly significant in the field of polymer chemistry research. Through a process called esterification, these two molecules can react to form polyethylene terephthalate (PET), a widely used polyester known for its diverse applications in research, including:

Creating microfluidic devices

PET's transparency and ability to be micropatterned make it suitable for the fabrication of microfluidic chips used in various biological and chemical analyses [Source: Royal Society of Chemistry, ].

Encapsulating cells and biomolecules

PET films can be used to create microcapsules for cell culture and drug delivery research due to their biocompatibility and controlled permeability [Source: National Institutes of Health, ].

Ongoing Research:

Research efforts are continuously exploring the potential of ethane-1,2-diol and terephthalic acid in various scientific fields. This includes:

Developing new biocompatible materials

Researchers are investigating the use of these molecules to create novel materials for tissue engineering and regenerative medicine applications [Source: ScienceDirect, ].

Enhancing the sustainability of PET production

Finding alternative and more sustainable methods for PET synthesis is an ongoing area of research, with a focus on reducing environmental impact [Source: American Chemical Society, ].

Ethane-1,2-diol, commonly known as ethylene glycol, is an organic compound with the formula . It is a colorless, odorless, and viscous liquid that is hygroscopic and miscible with water. Ethane-1,2-diol is primarily used as a raw material in the production of polyesters, particularly poly(ethylene terephthalate), which is widely utilized in textiles and plastic bottles. Terephthalic acid, or benzene-1,4-dicarboxylic acid, is a key component in the synthesis of polyesters and is typically derived from petroleum sources. The combination of ethane-1,2-diol and terephthalic acid forms a polyester through a condensation reaction that releases water as a byproduct .

The primary chemical reaction involving ethane-1,2-diol and terephthalic acid is the formation of poly(ethylene terephthalate) through a process known as condensation polymerization. The general reaction can be represented as follows:

In this reaction, two molecules of ethane-1,2-diol react with one molecule of terephthalic acid to form an ester linkage while releasing water. This process occurs in two stages: a pre-polymerization stage where simple esters are formed and a polymerization stage where the polymer chain is extended through further reactions .

Ethane-1,2-diol is synthesized primarily through the hydration of ethylene oxide. The reaction can be catalyzed by acids or bases under various conditions:

The industrial production often utilizes a neutral or acid-catalyzed environment to achieve high yields (up to 90%) by using excess water. Recently developed methods have employed a two-stage process involving carbon dioxide to improve selectivity and yield over 99% for ethane-1,2-diol production .

Ethane-1,2-diol has several significant applications:

- Antifreeze: It lowers the freezing point of water and is commonly used in automotive antifreeze formulations.

- Polyester Production: It serves as a key monomer for producing poly(ethylene terephthalate), used in textiles (e.g., clothing) and packaging (e.g., beverage bottles).

- Solvent: It acts as a solvent in various industrial applications due to its ability to dissolve many organic compounds.

- Humectant: In food and cosmetics, it retains moisture.

Research has focused on the interactions between ethane-1,2-diol and various biological systems due to its toxicological profile. Studies have examined its metabolic pathways and effects on human health when ingested or absorbed through the skin. Additionally, investigations into environmental interactions highlight its potential impacts on aquatic ecosystems when released into water bodies .

Several compounds share similarities with ethane-1,2-diol in structure or function:

| Compound Name | Structure Type | Key Uses | Unique Features |

|---|---|---|---|

| Propylene glycol | Diol | Food additive, pharmaceutical solvent | Generally recognized as safe for consumption |

| Diethylene glycol | Glycol | Solvent for paints and coatings | Higher molecular weight than ethane-1,2-diol |

| Triethylene glycol | Glycol | Humectant in cosmetics | Used in moisture-retaining formulations |

| Butylene glycol | Diol | Cosmetic ingredient | Often used for skin conditioning |

Ethane-1,2-diol's unique properties include its high viscosity and specific applications in antifreeze formulations and polyester production that differentiate it from other glycols. Its toxicity also sets it apart from some other similar compounds that are utilized more safely in food products .

Terephthalic acid, systematically named benzene-1,4-dicarboxylic acid, exhibits a highly symmetrical molecular architecture based on a benzene ring framework [1] [2]. The compound possesses the molecular formula C₈H₆O₄ with a molecular weight of 166.13 g/mol [1] [2] [3]. The aromatic core consists of a six-membered benzene ring bearing two carboxylic acid functional groups positioned in the para configuration (1,4-positions) [1] [3].

The molecular structure demonstrates para-disubstitution symmetry, where the carboxyl groups (-COOH) are located at opposite vertices of the benzene ring [1] [2]. This spatial arrangement creates a linear molecular geometry that significantly influences the compound's physical and chemical properties [3]. The aromatic framework maintains planarity, with both carboxylic acid groups typically existing in a coplanar arrangement with the benzene ring [4] [5].

Theoretical calculations using density functional theory methods reveal that terephthalic acid can exist in multiple conformational states. The molecule exhibits two primary stable rotamers with practically equal energies, both maintaining planar geometries [6]. The most stable conformation features the carboxyl groups oriented to minimize steric hindrance while maximizing conjugation with the aromatic system [7] [8].

Physical Properties

Sublimation and Melting Behavior

Terephthalic acid exhibits distinctive thermal behavior characterized by sublimation rather than conventional melting [1] [9] [10]. The compound demonstrates a melting point exceeding 300°C, but the material typically sublimes before reaching its melting point [1] [9] [3]. Thermogravimetric analysis reveals that sublimation commences at approximately 276°C and continues until 382°C [11] [12].

The sublimation process occurs in distinct phases. Initial thermal effects become apparent around 250-276°C, followed by primary sublimation between 276-382°C [11] [13] [12]. The sublimation enthalpy ranges from 98.11 to 146.60 kJ/mol, depending on the measurement conditions and purity of the sample [14]. This sublimation behavior makes terephthalic acid relatively challenging to work with in industrial applications, as conventional melting and recrystallization techniques cannot be readily applied [10].

The vapor pressure at 20°C remains extremely low at less than 0.01 mm Hg, indicating the compound's low volatility under ambient conditions [9] [15]. The autoignition temperature has been determined to be 496°C, with a flash point of 260°C [9] [3].

Crystallographic Analysis

Terephthalic acid crystallizes in a triclinic crystal system with space group P1̄ [16] [5]. High-resolution neutron diffraction studies have determined the unit cell parameters: a = 7.70 Å, b = 6.34 Å, c = 3.66 Å, with angles α = 92.98°, β = 107.88°, and γ = 94.60° [5].

The crystal structure exhibits significant temperature-dependent behavior. At room temperature (300 K), the structure displays considerable disorder, particularly concerning the acid hydrogen atoms and carbon-oxygen double bonds [5]. As temperature decreases, there is a gradual transition to an ordered arrangement featuring almost linear O-H···O hydrogen bonds with an angle of 178° [5]. Below approximately 80 K, the order parameter approaches unity, indicating complete structural ordering [5].

The crystalline arrangement involves the formation of hydrogen-bonded chains through intermolecular interactions between carboxylic acid groups [17] [18]. These hydrogen bonds create centrosymmetric rings with graph set notation R₂²(8), linking molecules into extended chain structures [17] [18]. The density of the crystalline material ranges from 1.51 to 1.58 g/cm³, depending on crystal form and measurement conditions [9] [3] [15].

Solubility Parameters in Various Solvents

Terephthalic acid demonstrates extremely limited solubility in most common solvents, which significantly impacts its industrial processing and purification [10] [19]. In water at 25°C, the solubility is remarkably low at 0.017-0.065 g/L [9] [3] [20]. This poor aqueous solubility necessitates high-temperature, high-pressure conditions for industrial purification processes [21].

Organic solvent solubility varies dramatically depending on the solvent's polarity and hydrogen-bonding capability. The compound shows moderate solubility in polar aprotic solvents, with dimethyl sulfoxide providing the highest solubility at 19.0-20.0 g per 100 g solvent at 25°C [20] [21]. Dimethylformamide also demonstrates good solvating properties with 6.7-7.4 g per 100 g solvent [20] [21].

In alcohols, terephthalic acid exhibits very limited solubility, with methanol dissolving only 0.1 g per 100 g solvent at 25°C [20] [21]. The compound is essentially insoluble in non-polar solvents such as ether and chloroform [10]. Recent studies have investigated ionic liquids as alternative solvents, revealing significantly enhanced solubility - up to four times higher than in dimethyl sulfoxide [21].

Chemical Reactivity

Carboxylic Acid Functionality

The two carboxylic acid groups in terephthalic acid exhibit typical carboxylic acid chemistry while displaying unique reactivity patterns due to their para-disubstitution on the aromatic ring [22] [19]. The compound demonstrates acidic behavior with pKa values of 3.51-3.54 for the first dissociation and 4.34 for the second dissociation [9] [3]. This relatively strong acidity results from the electron-withdrawing effect of the aromatic ring and the second carboxyl group [22].

Aqueous solutions of terephthalic acid display pH values dependent on concentration: 3.36 for 1 mM solutions, 2.79 for 10 mM solutions, and 2.26 for 100 mM solutions [9]. The carboxylic acid groups readily participate in neutralization reactions with bases, generating substantial heat and producing water plus the corresponding salt [22].

The compound can undergo typical carboxylic acid reactions including salt formation, decarboxylation under extreme conditions, and various condensation reactions [22] [23]. Hydrothermal stability studies indicate that terephthalic acid remains stable up to 300°C in water, but begins to decarboxylate at 350°C, forming monoacids in 10-15% yields [23].

Esterification Mechanisms

Terephthalic acid undergoes esterification reactions with alcohols, though the process is complicated by the compound's poor solubility in most alcohols [24] [25] [26]. The esterification can proceed through different mechanisms depending on reaction conditions and catalysts employed [25] [26].

Studies of esterification kinetics with methanol reveal that the reaction occurs through two consecutive steps: first, terephthalic acid reacts with methanol to form monomethyl terephthalate, followed by further esterification to produce dimethyl terephthalate [25]. The rate constants for these reactions show that the second carboxyl group exhibits slightly different reactivity compared to the first, with a reactivity ratio of approximately 1.20 [25].

Under superatmospheric pressure conditions (50-500 atmospheres) and elevated temperatures (225-350°C), esterification can be achieved using zinc oxides, lead oxides, or their salts as catalysts [24]. This approach avoids the formation of dehydration products such as ethers, which typically occur when using traditional acidic catalysts [24]. The esterification process has been successfully demonstrated for the direct preparation of polyethylene terephthalate without requiring intermediate purification steps [27] [28].

Electron Distribution and Reactivity Patterns

The electron distribution in terephthalic acid significantly influences its reactivity patterns and chemical behavior [7] [29] [30]. Quantum mechanical calculations reveal that the aromatic ring system exhibits electron delocalization typical of substituted benzenes, but with significant modification due to the electron-withdrawing carboxyl groups [7] [8].

The carboxylic acid substituents create an electron-deficient aromatic system, making the benzene ring less reactive toward electrophilic aromatic substitution reactions [30]. This electron withdrawal effect is reflected in the compound's UV-visible absorption spectrum, which shows characteristic absorption bands between 240-280 nm [7].

Frontier molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are significantly affected by the carboxyl substitution pattern [7]. The calculated ionization energy of 9.90 ± 0.20 eV reflects the compound's electron-deficient nature [14]. The dipole moment varies significantly depending on molecular conformation, ranging from 0 D for perfectly symmetrical arrangements to approximately 2.6 D for certain rotameric forms [31] [6].

Spectroscopic Identification Methods

Terephthalic acid can be unambiguously identified through various spectroscopic techniques, each providing characteristic fingerprint information [7] [32] [33]. Nuclear magnetic resonance spectroscopy represents one of the most definitive identification methods. In ¹H NMR using DMSO-d₆ as solvent, the compound exhibits a characteristic singlet at 8.15 ppm corresponding to the four equivalent aromatic protons [7] [34]. When analyzed in D₂O, the aromatic protons appear as multiple signals in the range of 6.85-7.65 ppm due to different molecular environments [32] [33].

¹³C NMR spectroscopy provides complementary structural information, with aromatic carbon signals appearing between 129-135 ppm and carboxyl carbon signals at higher chemical shifts [35]. The symmetrical nature of the molecule results in simplified spectra with fewer signals than would be expected for less symmetric isomers [7] [35].

Infrared spectroscopy offers characteristic absorption patterns for functional group identification [7] [8] [36]. The carbonyl stretching vibrations appear in the region 1675-1690 cm⁻¹, while the broad O-H stretching bands extend from 2500-3300 cm⁻¹ [7] [8]. Aromatic C-H stretching occurs at 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations are observed between 1400-1600 cm⁻¹ [7] [8] [36].

Raman spectroscopy provides complementary vibrational information, particularly useful for aromatic ring mode analysis in the 1000-1200 cm⁻¹ region [7] [36]. Mass spectrometry readily identifies the molecular ion peak at m/z 166, corresponding to the molecular formula C₈H₆O₄ [7]. UV-visible spectroscopy shows characteristic absorption maxima between 240-280 nm, reflecting the electronic transitions of the substituted aromatic system [7].

Thermal Stability and Decomposition Pathways

Terephthalic acid exhibits complex thermal behavior involving multiple processes occurring over different temperature ranges [11] [13] [23]. The compound demonstrates good thermal stability up to approximately 250°C, above which various thermal processes begin to occur [11] [13].

The thermal decomposition pathway proceeds through several distinct stages. Initial thermal effects become apparent around 250-276°C, followed by the primary sublimation process between 276-382°C [11] [12]. Rapid weight loss continues until approximately 445°C, primarily due to continued sublimation rather than chemical decomposition [11] [12].

Chemical decomposition begins significantly around 445°C and continues until complete breakdown occurs above 764°C [11]. Gas chromatography-mass spectrometry analysis of decomposition products reveals a complex mixture of compounds [11]. At 764°C, a total of eleven degradation products have been identified, with benzene, benzoic acid, and 1,1'-biphenyl representing the major decomposition products [11] [13].

Minor decomposition products include toluene, benzophenone, diphenylmethane, styrene, benzaldehyde, phenol, 9H-fluorene, and 9-phenyl-9H-fluorene [11]. The proposed decomposition mechanism involves initial decarboxylation reactions followed by various rearrangement and coupling processes [11] [13]. The thermal stability characteristics make terephthalic acid suitable for high-temperature polymer processing applications, though care must be taken to avoid excessive heating that could lead to decomposition and discoloration [37].

Color/Form

Density

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 166 of 169 companies (only ~ 1.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Use Classification

General Manufacturing Information

Poly(oxy-1,2-ethanediyloxycarbonyl-1,4-phenylenecarbonyl): ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).